2-(Benzoyloxymethyl)benzoyl chloride
Overview
Description
2-(Benzoyloxymethyl)benzoyl chloride is a chemical compound used in chemical synthesis studies . It acts as a reagent for a novel amine protection which gives amides the lability of esters .
Synthesis Analysis
2-(Benzoyloxymethyl)benzoyl chloride can be synthesized from 2-(Benzoyloxymethyl)benzoic acid by reacting with oxalyl chloride . The synthesis involves heating a suspension of 2-benzoyloxymethylbenzoic acid in toluene with pyridine and thionyl chloride at 80°C for 20 minutes .Molecular Structure Analysis
The molecular formula of 2-(Benzoyloxymethyl)benzoyl chloride is C15H11ClO3 . Its molecular weight is 274.70 .Chemical Reactions Analysis
In the synthesis of 2-(Benzoyloxymethyl)benzoyl chloride, the reaction involves the use of pyridine and thionyl chloride in toluene . The reaction conditions include heating at 80°C for about 20 minutes .Physical And Chemical Properties Analysis
2-(Benzoyloxymethyl)benzoyl chloride is a solid compound . It has a melting point of 59-61°C . It contains approximately 1% CaCO3 as a stabilizer .Scientific Research Applications
Synthesis Applications
Synthesis of 3-Hydroxybenzo[b]selenophenes : 2-(Chloroseleno)benzoyl chloride, a compound closely related to 2-(Benzoyloxymethyl)benzoyl chloride, is used in synthesizing 2-substituted 3-hydroxybenzo[b]selenophenes. This involves treatment with nitrogen nucleophiles like hydrazines and hydroxylamine, yielding significant yields of 72–98% (Lisiak & Młochowski, 2009).
Reactions with Nucleophiles : 2-(Chloroseleno)benzoyl chloride reacts with various nucleophiles, such as alkanols, aminoalkanols, phenols, thiols, and aminothiols. These reactions are influenced by the reactivity of the primary amino group, which undergoes simultaneous selenenylation and acylation (Osajda & Młochowski, 2002).
Antimicrobial Activity
- Antimicrobial Properties in Polymer Films : Benzoyl chloride, a related compound, is incorporated into ethylene acrylic acid polymer matrices for antimicrobial activity. These modified films show significant growth inhibition of fungi like Penicillium sp. and Aspergillus sp. (Matche, Kulkarni, & Raj, 2006).
Chemical Protecting Groups
- Protecting Groups in Nucleobase Chemistry : In the field of nucleoside chemistry, related benzoyl chloride derivatives are used as protecting groups for exocyclic amino functions in nucleobases. These groups facilitate the synthesis of DNA fragments both in solution and on a solid support (Dreef‐Tromp et al., 1990).
Optical Materials and Corrosion Inhibition
Photosensitive Mesogens for Optical Switching : A study of 4-(4′-alkyloxyphenylazo)benzoyl chlorides, structurally similar to the chemical , shows that these compounds have liquid-crystalline properties and are useful for optical switching applications due to their fast cis-trans isomerization and relaxation times (Jaworska et al., 2017).
Inhibition of Mild Steel Corrosion : Spirocyclopropane derivatives, including benzoyl-containing compounds, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate strong inhibition properties, likely due to their interaction with the steel surface (Chafiq et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2-carbonochloridoylphenyl)methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEQFYWNFHWPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206980 | |
Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzoyloxymethyl)benzoyl chloride | |
CAS RN |
58249-87-9 | |
Record name | 2-[(Benzoyloxy)methyl]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58249-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(benzoyloxy)methyl]benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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